N-(2-Amino-2-oxoethyl)-3-methoxy-2-sulfanylbenzamide
Description
N-(2-Amino-2-oxoethyl)-3-methoxy-2-sulfanylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with an amino-oxoethyl group, a methoxy group, and a sulfanyl group, making it a versatile molecule for research and industrial applications.
Properties
CAS No. |
824938-47-8 |
|---|---|
Molecular Formula |
C10H12N2O3S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
N-(2-amino-2-oxoethyl)-3-methoxy-2-sulfanylbenzamide |
InChI |
InChI=1S/C10H12N2O3S/c1-15-7-4-2-3-6(9(7)16)10(14)12-5-8(11)13/h2-4,16H,5H2,1H3,(H2,11,13)(H,12,14) |
InChI Key |
UMIIAPYCLFPLBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1S)C(=O)NCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-2-oxoethyl)-3-methoxy-2-sulfanylbenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzamide core, followed by the introduction of the amino-oxoethyl group through a nucleophilic substitution reaction. The methoxy and sulfanyl groups are then introduced via electrophilic aromatic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-2-oxoethyl)-3-methoxy-2-sulfanylbenzamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amino-oxoethyl moiety can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-Amino-2-oxoethyl)-3-methoxy-2-sulfanylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-Amino-2-oxoethyl)-3-methoxy-2-sulfanylbenzamide involves its interaction with specific molecular targets. The amino-oxoethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy and sulfanyl groups may contribute to the compound’s overall stability and reactivity, allowing it to modulate various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Amino-2-oxoethyl)acrylamide
- N-(2-Amino-2-oxoethyl)ethanediamide
Uniqueness
N-(2-Amino-2-oxoethyl)-3-methoxy-2-sulfanylbenzamide is unique due to the presence of both methoxy and sulfanyl groups on the benzamide core. This combination of functional groups provides distinct chemical properties, such as enhanced reactivity and stability, which are not commonly found in similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
